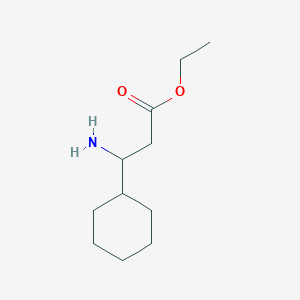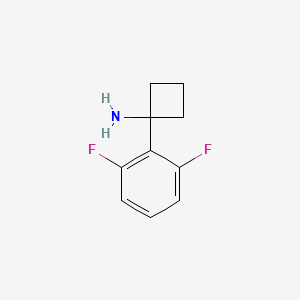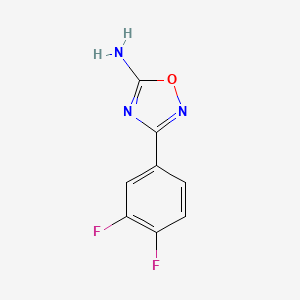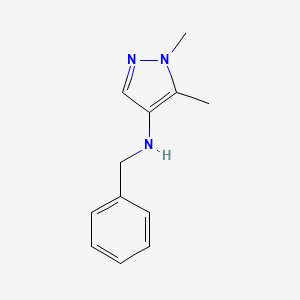![molecular formula C10H20N4 B11731147 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B11731147.png)
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(dimethylamino)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(dimethylamino)ethyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This specific compound features a pyrazole ring substituted with a dimethylaminoethyl group, making it a valuable scaffold for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(dimethylamino)ethyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste and high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(dimethylamino)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(dimethylamino)ethyl]amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(dimethylamino)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparación Con Compuestos Similares
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(dimethylamino)ethyl]amine can be compared with other similar compounds such as:
1,3-dimethyl-1H-pyrazole: A simpler pyrazole derivative without the dimethylaminoethyl group.
2-(dimethylamino)ethylamine: A compound with similar functional groups but lacking the pyrazole ring.
5-amino-1,3-dimethylpyrazole: Another pyrazole derivative with an amino group at the 5-position.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H20N4 |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H20N4/c1-9-7-10(14(4)12-9)8-11-5-6-13(2)3/h7,11H,5-6,8H2,1-4H3 |
Clave InChI |
WTJDQBOLGPHMBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)CNCCN(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B11731083.png)
![6-[3-(dimethylamino)prop-2-enoyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11731101.png)
![2-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11731103.png)
![1-ethyl-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11731104.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731108.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731110.png)

![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11731116.png)
![(E)-N-({3-[(E)-(hydroxyimino)methyl]-2,4,6-trimethylphenyl}methylidene)hydroxylamine](/img/structure/B11731122.png)

![1-ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11731131.png)



